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Compound of Interest

Ethyl 3-morpholino-3-
Compound Name:
oxopropanoate

cat. No.: B2639658

Ethyl 3-morpholino-3-oxopropanoate is a bifunctional organic compound featuring an ethyl
ester and a morpholine-derived amide. This structure, classified as a -keto amide, positions it
as a valuable intermediate in synthetic chemistry. The morpholine ring is a privileged scaffold in
medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to
drug candidates.[1][2] Its inclusion often enhances aqueous solubility, metabolic stability, and
brain permeability due to a well-balanced lipophilic-hydrophilic profile and a pKa that promotes
solubility at physiological pH.[3] This guide provides a comprehensive overview of the known
and predicted physicochemical properties of Ethyl 3-morpholino-3-oxopropanoate, alongside
detailed protocols for its synthesis and analysis, to support its application in research and
development.

Chemical Identity and Structural Characteristics

The fundamental identity of a compound is rooted in its structure, which dictates its physical
and chemical behavior.

IUPAC Name: ethyl 3-(4-morpholinyl)-3-oxopropanoate

CAS Number: 37714-64-0

Molecular Formula: CoH1sNOa

Molecular Weight: 201.22 g/mol [4]
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« Canonical SMILES: CCOC(=0)CC(=0)N1CCOCC1[4]
« InChl Key: VZSROXUCXBXPBM-UHFFFAOYSA-N[4]

The molecule's structure consists of a central propanoate backbone. The ethyl ester group is
located at one terminus, while the C-3 position is functionalized with a carbonyl group that
forms an amide linkage with the nitrogen atom of a morpholine ring. The presence of the active
methylene group (the -CHz- between the two carbonyls) is a key feature, contributing to the
compound's synthetic versatility.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its
handling, formulation, and application. The data presented below combines experimentally
determined values with robust computational predictions.

Property Value Source & Notes
Physical Form Solid [Sigma-Aldrich]
Melting Point 59.5°C [4] (Experimental)
Boiling Point 346.2+37.0°C [4] (Predicted)
Density 1.164 + 0.06 g/cm?3 [4] (Predicted)

. [4] (Predicted, for the most
pKa (Active Methylene) 14.81 +0.20 o
acidic proton)

. ) o Inferred from the presence of
Water Solubility Moderate to High (Qualitative) ) )
the morpholine moiety.[1][3]

Synthesis and Purification

The synthesis of 3-keto amides like Ethyl 3-morpholino-3-oxopropanoate can be effectively
achieved through the acylation of an amine with an activated malonic acid derivative. The
following protocol describes a reliable method for its preparation.

Principle of Synthesis
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The reaction proceeds via a nucleophilic acyl substitution. Morpholine, acting as a nucleophile,
attacks the electrophilic carbonyl carbon of ethyl malonyl chloride. The chloride ion is
displaced, and subsequent deprotonation by a mild base yields the final product. The use of a
non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCI generated during
the reaction without competing with the morpholine nucleophile.

Experimental Protocol: Synthesis via Acylation

Reagents:

Ethyl Malonyl Chloride

e Morpholine

o Triethylamine (TEA)

e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate

e Hexanes

Procedure:

o Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and anhydrous
dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

o Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

o Acyl Chloride Addition: Dissolve ethyl malonyl chloride (1.05 eq.) in anhydrous DCM and add
it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled morpholine
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solution over 30-45 minutes, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory
funnel.

Extraction: Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution,
and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is typically a solid or a viscous oil. Purify the residue by flash
column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by
recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
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Caption: Synthetic workflow for Ethyl 3-morpholino-3-oxopropanoate.

Spectroscopic and Analytical Characterization

Purity assessment and structural confirmation are paramount. While specific experimental
spectra for this compound are not widely published, its characteristic features can be predicted
based on its structure.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b2639658?utm_src=pdf-body-img
https://www.benchchem.com/product/b2639658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2639658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Spectroscopic Data

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Ethyl Ester Group: A triplet signal around & 1.2-1.3 ppm (3H, -CHs) and a quartet signal
around 6 4.1-4.2 ppm (2H, -OCHz-).

o Active Methylene Group: A sharp singlet around & 3.4-3.5 ppm (2H, -C(=O)CH2C(=0)-).

o Morpholine Ring: Two distinct multiplets (or broad triplets) for the methylene protons. The
protons adjacent to the nitrogen (-N-CH2-) are expected around & 3.6-3.7 ppm (4H), while
the protons adjacent to the oxygen (-O-CHz-) are expected around & 3.5-3.6 ppm (4H).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o Ethyl Ester Group: Signals around & 14 ppm (-CHs), 61 ppm (-OCHz2z-), and 6 167-169
ppm (ester C=0).

o Amide Carbonyl: A signal in the range of d 165-167 ppm.
o Active Methylene Carbon: A signal around & 45 ppm.

o Morpholine Ring: Signals for the carbons adjacent to nitrogen around 6 42-46 ppm and
carbons adjacent to oxygen around & 66 ppm.

IR (Infrared) Spectroscopy:

o Strong, distinct carbonyl (C=0) stretching bands are expected. The ester carbonyl should
appear around 1735-1750 cm~1, while the amide carbonyl (a key feature of 3-keto amides)
should appear at a lower wavenumber, typically 1640-1660 cm~1.[5]

o C-O stretching from the ester and the morpholine ether linkage will be present in the 1000-
1300 cm~1 region.

o C-H stretching from the alkyl groups will be observed around 2850-3000 cm~1.
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Protocol: Purity Determination by Reversed-Phase
HPLC

This method is suitable for assessing the purity of the compound and identifying non-volatile

impurities.

Instrumentation & Reagents:

HPLC system with a UV detector

C18 column (e.g., 4.6 x 150 mm, 5 um particle size)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic Acid (optional, for pH adjustment)
Procedure:

» Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as
acetonitrile. A small amount of formic acid (0.1%) can be added to both phases to improve
peak shape.

o Sample Preparation: Accurately prepare a sample solution of Ethyl 3-morpholino-3-
oxopropanoate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a
concentration of approximately 0.5 mg/mL.

o Chromatographic Conditions:

[¢]

Flow Rate: 1.0 mL/min

o

Injection Volume: 10 pL

o

Column Temperature: 30 °C

UV Detection: 210 nm

[¢]
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o Gradient Program:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B

18.1-22 min: 5% B (re-equilibration)

e Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity can be
calculated based on the area percent of the main peak.

Sample Preparation Inject HPLC System Gradient Elution UV Detection Chromatogram
(0.5 mg/mL in mobile phase) (C18 Column, UV Detector) (Water/Acetonitrile) @ 210 nm (Purity by Area %)

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Reactivity and Potential Applications
Chemical Reactivity

The reactivity of Ethyl 3-morpholino-3-oxopropanoate is dominated by the (-dicarbonyl
motif.

» Active Methylene Group: The protons on the carbon between the two carbonyls are acidic
and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent
nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as
alkylations and condensations.

o Friedlander Annulation: As a [3-keto amide, this compound is a suitable substrate for the
Friedlander reaction, where it can condense with 2-aminoaryl aldehydes or ketones to form
substituted quinolines, a common core in many pharmaceuticals.[6]
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Potential Applications in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry.[1][2] Its presence
in Ethyl 3-morpholino-3-oxopropanoate suggests several potential applications:

» Scaffold for CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier
penetration, making this compound an attractive building block for novel central nervous
system (CNS) drug candidates.[3]

o Solubility Enhancement: The polar morpholine group can be incorporated into larger, more
lipophilic molecules to improve their agueous solubility and overall pharmacokinetic profile.

[1]

 Intermediate for Heterocyclic Synthesis: The compound's multiple reactive sites make it a
versatile precursor for synthesizing more complex heterocyclic systems that are of interest in
drug discovery.

Safety and Handling

Appropriate safety precautions must be observed when handling Ethyl 3-morpholino-3-
oxopropanoate.

e Hazard Statements: While specific data is limited, related (3-keto amides may cause skin,
eye, and respiratory irritation. [Sigma-Aldrich]

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
goggles, a lab coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid
generating dust. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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